molecular formula C21H36O5 B024374 Carboprost CAS No. 35700-23-3

Carboprost

Cat. No.: B024374
CAS No.: 35700-23-3
M. Wt: 368.5 g/mol
InChI Key: DLJKPYFALUEJCK-IIELGFQLSA-N
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Mechanism of Action

Target of Action

Carboprost is a synthetic analogue of naturally occurring prostaglandin F2α . Its primary target is the prostaglandin E2 receptor located in the uterus .

Mode of Action

This compound binds to the prostaglandin E2 receptor, causing myometrial contractions . This interaction leads to the induction of labor or the expulsion of the placenta .

Biochemical Pathways

This compound, being a prostaglandin analogue, is involved in the prostaglandin-mediated signaling pathway . Prostaglandins are eicosanoids, which are signaling molecules that regulate a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots .

Pharmacokinetics

This compound is rapidly absorbed following intramuscular administration, with peak plasma concentrations attained in 20–30 minutes . It undergoes metabolism via omega-oxidation . The majority of the drug (83%) is excreted in the urine, mainly as metabolites .

Result of Action

The binding of this compound to the prostaglandin E2 receptor and the subsequent myometrial contractions result in the expulsion of the products of conception, making it effective for inducing abortion between the 13th and 20th weeks of gestation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is contraindicated in severe cardiovascular, renal, and hepatic disease . It is also contraindicated in acute pelvic inflammatory disease . The drug must be refrigerated at a temperature between 2 – 8 degrees Celsius , indicating that its stability and efficacy can be affected by temperature.

Preparation Methods

Carboprost is synthesized through a series of chemical reactions starting from the Corey lactone. The synthetic route includes the reaction of Corey lactone with methyl Grignard reagent or trimethylaluminium, followed by standard transformations and separation of diastereomers to obtain the final product . Industrial production methods focus on optimizing these reactions to ensure high yield and purity.

Chemical Reactions Analysis

Carboprost undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

Carboprost tromethamine, a synthetic analog of prostaglandin F2α, is primarily used in obstetrics and gynecology for its potent uterine stimulant properties. This article explores the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, clinical applications, and adverse effects based on diverse research findings.

This compound tromethamine has the molecular formula C25H47NO8C_{25}H_{47}NO_8 and a molecular weight of 489.65 g/mol. Its structural modifications enhance its stability and potency compared to natural prostaglandins. The primary mechanism of action involves binding to the prostaglandin E2 receptor, leading to myometrial contractions that mimic labor contractions at full term .

Pharmacodynamics

Uterine Contractions:
this compound induces strong myometrial contractions, facilitating the evacuation of the uterus post-delivery and managing postpartum hemorrhage by promoting hemostasis at the placentation site .

Gastrointestinal Effects:
The compound also stimulates gastrointestinal smooth muscle, often resulting in side effects such as vomiting and diarrhea .

Systemic Effects:
At higher doses, this compound may elevate blood pressure due to vascular smooth muscle contraction and can cause transient increases in body temperature .

Pharmacokinetics

This compound is administered intramuscularly, where it is rapidly absorbed into systemic circulation. The onset of action typically occurs within 15-30 minutes, with a duration lasting several hours. The drug is metabolized primarily in the liver, with metabolites excreted via urine .

Clinical Applications

This compound is primarily indicated for:

  • Postpartum Hemorrhage: It is effective in reducing blood loss by promoting uterine contractions.
  • Induction of Labor: Used off-label for inducing labor in cases of fetal distress or when labor needs to be expedited.
  • Medical Abortion: Employed in combination with mifepristone for terminating early pregnancies.

Efficacy in Postpartum Hemorrhage

A cohort study involving 120 parturients undergoing cesarean sections demonstrated that this compound significantly reduced maternal bleeding compared to oxytocin alone. Results indicated a lower incidence of postpartum hemorrhage (P < 0.05), improved uterine involution, and better neonatal outcomes as measured by Apgar scores .

Adverse Reactions

A clinical trial assessed adverse reactions associated with this compound administration during cesarean sections. The study found that while common side effects included vomiting (51.4% incidence), nausea, and hypertension, these were significantly reduced when combined with remifentanil (14.3% incidence) .

Adverse Effects

The most frequently reported adverse effects include:

  • Nausea and vomiting
  • Diarrhea
  • Fever
  • Hypertension
  • Bronchoconstriction (particularly in asthmatic patients)

Most adverse reactions are transient and resolve upon discontinuation of the drug .

Summary Table of Biological Activity

Biological Activity Description
Uterine StimulationInduces strong myometrial contractions for postpartum hemorrhage control
Gastrointestinal EffectsStimulates smooth muscle leading to nausea and diarrhea
Blood Pressure EffectsMay elevate blood pressure at higher doses
Temperature EffectsCan cause transient increases in body temperature

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJKPYFALUEJCK-IIELGFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022739
Record name Carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35700-23-3, 59286-19-0
Record name Carboprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35700-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Methyl-pgf2-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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